![molecular formula C21H43Ge2N3O3 B14318467 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione CAS No. 112343-08-5](/img/structure/B14318467.png)
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione: is a chemical compound with the molecular formula C21H45N3O3Ge2 It is a derivative of triazinane, a six-membered ring containing three nitrogen atoms The compound is characterized by the presence of triethylgermyl groups attached to the propyl chains, which are linked to the triazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of triazinane derivatives with triethylgermylpropyl reagents. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to several days, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazinane derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other organogermanium compounds. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Research is being conducted to explore the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s unique structure and properties make it a candidate for drug development and delivery systems.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, leading to changes in gene expression and cellular function.
Modulation of Signaling Pathways: The compound can modulate signaling pathways, influencing cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione: This compound is similar in structure but contains trimethoxysilyl groups instead of triethylgermyl groups.
1,3,5-Tris[3-(triethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione: Another similar compound with triethoxysilyl groups.
Uniqueness
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential biological activity, making the compound valuable for various applications in research and industry.
Propiedades
Número CAS |
112343-08-5 |
|---|---|
Fórmula molecular |
C21H43Ge2N3O3 |
Peso molecular |
530.8 g/mol |
Nombre IUPAC |
1,3-bis(3-triethylgermylpropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H43Ge2N3O3/c1-7-22(8-2,9-3)15-13-17-25-19(27)24-20(28)26(21(25)29)18-14-16-23(10-4,11-5)12-6/h7-18H2,1-6H3,(H,24,27,28) |
Clave InChI |
ASNSEVUYSJBDOG-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)CCCN1C(=O)NC(=O)N(C1=O)CCC[Ge](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)
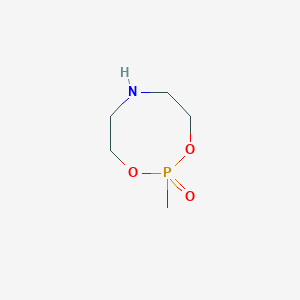
![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
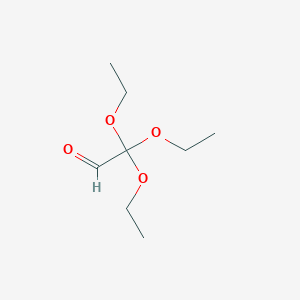

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)
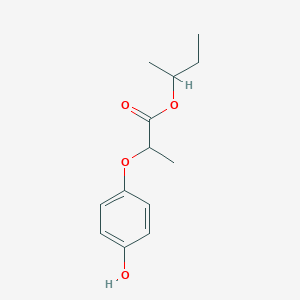
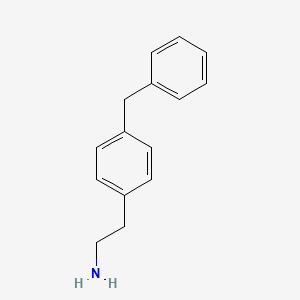
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
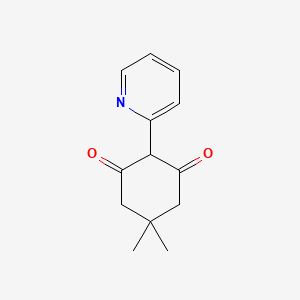
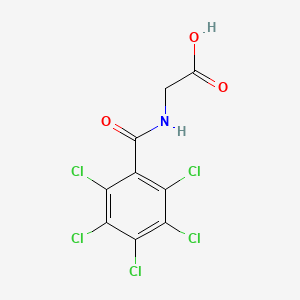
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
